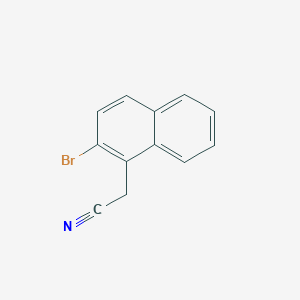

2-(2-Bromonaphthalen-1-yl)acetonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H8BrN |

|---|---|

Molekulargewicht |

246.10 g/mol |

IUPAC-Name |

2-(2-bromonaphthalen-1-yl)acetonitrile |

InChI |

InChI=1S/C12H8BrN/c13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-14/h1-6H,7H2 |

InChI-Schlüssel |

DGQADYAMHOVWBL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=C2CC#N)Br |

Herkunft des Produkts |

United States |

Significance and Role in Polycyclic Aromatic Compound Construction

The naphthalene (B1677914) scaffold is a fundamental component in a wide array of biologically active compounds and functional materials. nih.gov The introduction of functional groups like bromine and acetonitrile (B52724) enhances its utility as a precursor for constructing larger polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. researchgate.netacs.org

The bromine atom on the naphthalene ring serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon bonds, enabling the fusion of additional aromatic rings onto the naphthalene core. For instance, the isomeric compound (1-Bromonaphthalen-2-yl)acetonitrile has been prepared as a starting material for Suzuki cross-coupling reactions. nih.govnih.gov This highlights the potential of the bromo-substituent for elaboration into more complex structures.

The acetonitrile moiety is also highly reactive and can participate in a range of synthetic transformations. The acidic nature of the methylene (B1212753) protons allows for deprotonation to form a stabilized carbanion, which can then act as a nucleophile in various addition and substitution reactions. Furthermore, the nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings. This dual reactivity of the bromo and acetonitrile functionalities makes 2-(2-Bromonaphthalen-1-yl)acetonitrile a strategic precursor for the synthesis of diverse polycyclic systems.

Overview of Key Synthetic Transformations and Mechanistic Insights

The synthesis and subsequent reactions of 2-(2-Bromonaphthalen-1-yl)acetonitrile involve several key transformations rooted in fundamental principles of organic chemistry.

Synthesis of the Naphthalene (B1677914) Core

A common and analogous method for the synthesis of bromonaphthyl acetonitriles involves a multi-step process starting from a methylated naphthalene precursor. nih.gov A plausible synthetic route for this compound would likely follow a similar pathway:

Electrophilic Bromination of 1-Methylnaphthalene: The synthesis would likely commence with the bromination of 1-methylnaphthalene. The position of bromination on the naphthalene ring is directed by the existing methyl group.

Radical Bromination of the Methyl Group: The resulting bromo-methylnaphthalene would then undergo a second bromination, this time at the methyl group, typically using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. This step forms a bromomethyl group.

Nucleophilic Substitution with Cyanide: The final step involves the reaction of the bromomethyl derivative with a cyanide salt, such as potassium cyanide (KCN), in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). This is a classic example of a nucleophilic substitution reaction, where the cyanide ion displaces the bromide to form the desired acetonitrile (B52724). nih.gov

The following table outlines a representative synthesis for the isomeric (1-Bromonaphthalen-2-yl)acetonitrile, which serves as a strong model for the synthesis of the title compound. nih.gov

| Step | Reactants | Reagents | Product |

| 1 | 2-Methylnaphthalene (B46627) | Br₂ in Acetic Acid | 1-Bromo-2-methylnaphthalene |

| 2 | 1-Bromo-2-methylnaphthalene | N-Bromosuccinimide, Benzoyl Peroxide | 1-Bromo-2-(bromomethyl)naphthalene |

| 3 | 1-Bromo-2-(bromomethyl)naphthalene | KCN in DMSO | (1-Bromonaphthalen-2-yl)acetonitrile |

Mechanistic Insights into Key Reactions

The formation of the acetonitrile group proceeds via a nucleophilic substitution mechanism. Given that the bromine is attached to a benzylic carbon, the reaction can potentially proceed through either an S\N1 or S\N2 pathway. The choice of solvent and the stability of the potential carbocation intermediate are key factors. In a polar aprotic solvent like DMSO, and with a primary benzylic halide, an S\N2 mechanism is generally favored. This involves a backside attack by the nucleophilic cyanide ion on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral.

Current Research Landscape and Future Directions in Naphthalene Chemistry

Direct Synthetic Routes and Precursor Derivatization

Direct synthesis and precursor modification are foundational strategies for constructing the target molecule. These methods include the conversion of existing functional groups on the naphthalene ring and the introduction of the cyano group onto a pre-halogenated scaffold.

Functional Group Interconversions from Naphthalene Bromoaldehyde Derivatives

One effective synthetic pathway involves the transformation of a naphthalene bromoaldehyde precursor. This method leverages the aldehyde group as a handle for conversion into the desired acetonitrile moiety. A common and reliable sequence for this transformation is the conversion of the aldehyde to an oxime, followed by a dehydration reaction to yield the nitrile. google.comvanderbilt.edu

This two-step process is illustrated by the synthesis of the isomeric 4-bromonaphthalene-1-carbonitrile. google.com The synthesis begins with 4-bromo-1-naphthaldehyde (B41720), which is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base like triethylamine (B128534) to form 4-bromo-1-naphthaldehyde oxime. google.com The subsequent step involves the dehydration of this oxime intermediate. google.com Various dehydrating agents can be employed for this purpose, including phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂), to furnish the final nitrile product. vanderbilt.edu A patent describes using hydrated copper acetate (B1210297) in acetonitrile for this dehydration step. google.com

Reaction Scheme: Aldehyde to Nitrile Conversion

Oximation: 2-Bromonaphthalene-1-carbaldehyde reacts with hydroxylamine (NH₂OH) to form 2-(2-Bromonaphthalen-1-yl)methanimine oxide (an oxime).

Dehydration: The oxime is treated with a dehydrating agent to eliminate a molecule of water, yielding this compound.

This functional group interconversion is a powerful tool in organic synthesis, allowing for the strategic conversion of carbonyl compounds into nitriles. fiveable.mecompoundchem.com

Cyanation Strategies for Halogenated Naphthalene Precursors

Cyanation strategies focus on introducing the cyano group onto a naphthalene ring that already contains the necessary halogen and methyl or halomethyl substituents. These methods are pivotal in modern organic synthesis for creating aryl nitriles, which are valuable intermediates in pharmaceuticals and materials science. rsc.org

A highly effective route for synthesizing compounds structurally similar to this compound is through the cyanoalkylation of a halogenated methylnaphthalene. This multi-step process typically begins with a methylnaphthalene precursor. For the synthesis of the related isomer, (1-bromonaphthalen-2-yl)acetonitrile, the process starts with 2-methylnaphthalene (B46627). nih.gov

The synthesis proceeds through the following key steps:

Ring Bromination: The naphthalene ring is first brominated. For instance, 2-methylnaphthalene is treated with bromine in acetic acid to produce 1-bromo-2-methylnaphthalene. nih.gov

Side-Chain Halogenation: The methyl group of the brominated intermediate is then halogenated, typically using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride (CCl₄). This step yields a bromomethyl derivative, for example, 1-bromo-2-(bromomethyl)naphthalene. nih.gov

Cyanation: The final step is a nucleophilic substitution where the bromomethyl group is displaced by a cyanide anion. This is commonly achieved by reacting the intermediate with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov This reaction proceeds via an Sₙ2 mechanism. ub.edu

This sequence provides a controlled method for building the target structure by installing the functional groups in a stepwise and regioselective manner.

| Step | Reactant | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | 2-Methylnaphthalene | Br₂ in Acetic Acid | 1-Bromo-2-methylnaphthalene | Introduction of bromine onto the naphthalene ring. |

| 2 | 1-Bromo-2-methylnaphthalene | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 1-Bromo-2-(bromomethyl)naphthalene | Halogenation of the benzylic methyl group. |

| 3 | 1-Bromo-2-(bromomethyl)naphthalene | Potassium Cyanide (KCN) in DMSO | (1-Bromonaphthalen-2-yl)acetonitrile | Introduction of the acetonitrile moiety via nucleophilic substitution. |

The efficiency of cyanation reactions, particularly those involving aryl halides, is highly dependent on the reaction conditions. Modern methods often employ transition metal catalysis, with palladium being one of the most studied metals for this transformation. rsc.orgrsc.org Optimization of these conditions is crucial for achieving high yields and functional group tolerance. blogspot.com

Key parameters for optimization include:

Cyanide Source: While traditional methods used toxic reagents like copper(I) cyanide, modern protocols often utilize less toxic and more manageable sources. These include potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), zinc cyanide (Zn(CN)₂), and even cyanogen (B1215507) bromide (BrCN). rsc.orgmdpi.com Formamide has also been explored as a cyanide-free source in copper-catalyzed reactions. blogspot.com

Catalyst and Ligand: Palladium-catalyzed cyanations often use a palladium(II) salt like Pd(OAc)₂ or a Pd(0) source, combined with a phosphine (B1218219) ligand. The choice of ligand, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) or triphenylphosphine (B44618) (PPh₃), can significantly impact reaction efficiency. rsc.orgblogspot.com Nickel-based catalysts have also been developed as a more economical alternative. mdpi.com

Base and Solvent: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is typically required. rsc.org The reaction is performed in a polar aprotic solvent like N,N-dimethylformamide (DMF), dimethylacetamide (DMAC), or acetonitrile. rsc.orgblogspot.com Some modern methods have been developed to work in aqueous media, enhancing the green profile of the synthesis. google.comnih.gov

Temperature and Additives: Reaction temperatures can range from room temperature to over 100 °C. blogspot.comnih.gov Additives like potassium iodide (KI) or tetrabutylammonium (B224687) bromide (TBAB) can sometimes improve reaction rates and yields. rsc.org

| Catalyst System | Cyanide Source | Base/Solvent | Temperature | Reference |

|---|---|---|---|---|

| Pd/C, dppf | Zn(CN)₂ | Zn(CHO₂)₂·H₂O / DMAC | 100-120 °C | blogspot.com |

| Pd(OAc)₂ / CM-phos | K₄[Fe(CN)₆]·3H₂O | Na₂CO₃ / Acetonitrile/Water | 70 °C | blogspot.com |

| Pd(OAc)₂ / PPh₃ | Cyanuric Chloride / Formamide | K₂CO₃ / Formamide | 130 °C | rsc.org |

| Pd(OAc)₂ / DPPE | Ethyl cyanoacetate | Na₂CO₃, KI / DMF | 130 °C | rsc.org |

Advanced Synthetic Approaches and Challenges in Regio- and Chemoselectivity

The synthesis of specifically substituted naphthalenes like this compound presents significant challenges in controlling regio- and chemoselectivity. The naphthalene ring system has multiple non-equivalent positions, and directing functional groups to the desired C1 and C2 positions while ensuring the correct bromine placement requires careful synthetic design.

Regioselectivity Challenges: Direct electrophilic substitution on a substituted naphthalene, such as 1-methylnaphthalene, does not typically yield the 2-bromo isomer required for this synthesis. The substitution pattern is governed by the electronic and steric properties of the existing substituent. Therefore, multi-step sequences, such as those described above, are necessary to build the molecule with the correct arrangement of functional groups. The choice of the starting material and the order of reactions are paramount to overcoming these regioselectivity hurdles.

Chemoselectivity Challenges: When a molecule contains multiple reactive sites, achieving chemoselectivity is crucial. For example, during the side-chain bromination of a methylnaphthalene derivative, conditions must be controlled to favor reaction at the methyl group over further substitution on the aromatic ring. The use of radical initiators under photochemical or thermal conditions specifically promotes benzylic halogenation.

Advanced Synthetic Approaches: To address these challenges and improve synthetic efficiency, advanced methodologies are being explored.

Photoredox Catalysis: Recent advancements have demonstrated the use of dual photoredox and nickel catalysis for the cyanation of aryl halides under mild, room-temperature conditions. chinesechemsoc.org This approach avoids the use of hypertoxic cyanide reagents and operates under benign conditions, offering a potentially greener and more efficient route. chinesechemsoc.org

C-H Functionalization: Direct C-H cyanation is an emerging field that could, in principle, offer a more atom-economical route by avoiding the pre-functionalization of the starting material with a halogen. scielo.br However, controlling the regioselectivity of C-H activation on a complex naphthalene scaffold remains a significant challenge.

These advanced methods represent the forefront of synthetic organic chemistry and may provide future pathways for the more efficient and selective synthesis of this compound and related compounds.

Synthetic Utility of 2 2 Bromonaphthalen 1 Yl Acetonitrile: Applications in Complex Molecule Synthesis

Construction of Polycyclic Aromatic Hydrocarbons (PAHs)

The synthesis of complex polycyclic aromatic hydrocarbons often involves the strategic formation of new carbon-carbon bonds to construct additional rings onto a starting scaffold. 2-(2-Bromonaphthalen-1-yl)acetonitrile is a key intermediate in a two-step synthetic sequence to produce derivatives of chrysen-6-ol and to attempt the synthesis of benzo[c]phenanthren-5-ol (B14678025). This process involves an initial Suzuki coupling reaction followed by an acid-catalyzed intramolecular cyclization.

Synthesis of Chrysen-6-ol Derivatives

The synthesis of chrysen-6-ol derivatives from this compound has been successfully demonstrated. The process begins with a Suzuki coupling reaction between this compound and a suitable phenylboronic acid. This reaction selectively replaces the bromine atom with a phenyl group, yielding a (2-phenylnaphthalen-1-yl)acetonitrile intermediate.

Subsequent hydrolysis of the nitrile group affords the corresponding (2-phenylnaphthalen-1-yl)acetic acid. This carboxylic acid derivative is then subjected to intramolecular cyclization. This critical ring-closing step can be achieved using either polyphosphoric acid (PPA) at elevated temperatures (around 100°C) or a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and trifluoroacetic acid (TFA) at room temperature. Both methods facilitate an intramolecular Friedel-Crafts type acylation, where the carboxylic acid acylates the adjacent phenyl ring, leading to the formation of the chrysen-6-ol skeleton. These reactions have been reported to produce the desired chrysen-6-ol derivatives in moderate to excellent yields.

For instance, the reaction of (2-phenylnaphthalen-1-yl)acetic acid with PPA at 100°C yielded chrysen-6-ol, while the cyclization of (2-(m-tolyl)naphthalen-1-yl)acetic acid under the same conditions produced 9-methylchrysen-6-ol.

Table 1: Synthesis of Chrysen-6-ol Derivatives

| Precursor | Cyclization Agent | Product | Yield (%) |

| (2-phenylnaphthalen-1-yl)acetic acid | PPA | Chrysen-6-ol | 40 |

| (2-(m-tolyl)naphthalen-1-yl)acetic acid | PPA | 9-Methylchrysen-6-ol | 36 |

Synthesis of Benzo[c]phenanthren-5-ol Derivatives

In contrast to the successful synthesis of chrysen-6-ol derivatives, attempts to prepare benzo[c]phenanthren-5-ol derivatives using a similar synthetic strategy from the corresponding (1-phenylnaphthalen-2-yl)acetic acid precursors have been unsuccessful. While the initial Suzuki coupling and hydrolysis steps proceed as expected to form the required acetic acid derivatives, the subsequent intramolecular cyclization step does not yield the anticipated benzo[c]phenanthren-5-ol.

When (1-phenylnaphthalen-2-yl)acetic acid derivatives were treated with either PPA or a TFAA-TFA mixture under the same conditions that successfully yielded chrysen-6-ols, no formation of the desired benzo[c]phenanthren-5-ol was observed. Instead, an unexpected dimeric intermolecular condensation product was formed in significant yields, ranging from 42% to 87%. This outcome highlights a significant divergence in the reactivity of the isomeric naphthylacetic acid precursors under these acidic cyclization conditions.

Synthesis of Fused Heterocyclic Systems

The utility of this compound as a precursor for the synthesis of fused heterocyclic systems is an area of potential synthetic exploration. However, based on a review of the available scientific literature, direct and established synthetic routes originating from this specific starting material to form the heterocyclic systems outlined below are not well-documented.

Preparation of Phenanthro[1,2-b]furan-10,11-dione

Phenanthro[1,2-b]furan-10,11-dione represents a complex, fused heterocyclic system. A comprehensive search of chemical literature did not reveal a synthetic pathway for the preparation of this molecule that utilizes this compound as a starting material. The synthesis of such complex polycyclic furan-diones typically involves multi-step reaction sequences, often employing cyclization and reduction processes on different precursors.

Access to 2-Arylnaphtho[2,1-b]furans

Naphtho[2,1-b]furans are a class of heterocyclic compounds with various biological activities. While numerous methods exist for the synthesis of the naphthofuran core, a specific route for the synthesis of 2-arylnaphtho[2,1-b]furans that commences with this compound has not been described in the reviewed literature. Existing syntheses often proceed through different intermediates, such as the reaction of 2-naphthols with nitrostyrenes or the cyclization of propargylic aryl ethers.

Formation of Other Naphthalene-Derived Heterocycles

The synthesis of naphthalene-derived heterocycles is a broad and active area of research in organic chemistry. These compounds are of interest due to their potential applications in medicinal chemistry and materials science. While this compound possesses functional groups that could, in principle, be manipulated to form various heterocyclic rings, specific examples of its application in the synthesis of other naphthalene-derived heterocycles are not prominently featured in the current body of scientific literature. General strategies for forming such systems often involve the cyclization of functionalized naphthalene (B1677914) precursors, but direct applications of this compound for this purpose remain to be extensively explored and reported.

Development of Novel Chemical Entities and Scaffold Derivatization

The strategic positioning of a bromine atom and an acetonitrile (B52724) group on the naphthalene framework makes this compound, and its isomer (1-Bromonaphthalen-2-yl)acetonitrile, highly valuable starting materials for the synthesis of novel chemical entities and the derivatization of molecular scaffolds. The inherent reactivity of the aryl bromide in cross-coupling reactions, coupled with the potential for transformations of the nitrile group, provides a versatile platform for medicinal chemists and synthetic organic chemists to generate libraries of complex molecules with diverse functionalities.

The primary application of this bromo-substituted naphthylacetonitrile in scaffold derivatization lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction enables the linkage of the naphthalene core to a wide array of organic fragments, thereby facilitating the construction of complex molecular architectures.

Research has demonstrated that (1-Bromonaphthalen-2-yl)acetonitrile is an effective starting material for Suzuki cross-coupling reactions. nih.gov In a typical application, the compound is reacted with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. This reaction results in the formation of a new carbon-carbon bond at the position of the bromine atom, effectively replacing it with the organic moiety from the boron-containing reagent.

While specific, extensively documented examples of a wide variety of novel chemical entities derived from this compound are not broadly available in the public domain, the established reactivity of its isomer, (1-Bromonaphthalen-2-yl)acetonitrile, serves as a strong indicator of its synthetic potential. The core reaction involves the coupling of the bromonaphthalene scaffold with various partners, leading to the generation of substituted biaryl and other extended aromatic systems. These resulting structures are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

The general scheme for such a derivatization can be represented as follows:

General Reaction Scheme for Suzuki-Miyaura Coupling:

Figure 1: A generalized reaction scheme illustrating the Suzuki-Miyaura cross-coupling of a bromonaphthylacetonitrile with a generic organoboron reagent to yield a derivatized naphthalene scaffold.

The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of substituents (R groups) onto the naphthalene core. These can include, but are not limited to:

Aryl and Heteroaryl Groups: Coupling with various aryl or heteroaryl boronic acids can generate complex biaryl or heteroaryl-aryl structures. These motifs are common in pharmaceuticals and organic materials.

Alkyl and Alkenyl Groups: The introduction of aliphatic chains or unsaturated systems can be achieved through coupling with the corresponding alkyl or alkenyl boronic acids or their esters.

Functionalized Moieties: The boronic acid coupling partner can bear a variety of functional groups, allowing for the direct introduction of handles for further synthetic transformations.

The acetonitrile moiety on the scaffold also presents opportunities for further derivatization. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, each of which can significantly alter the physicochemical and biological properties of the resulting molecule. This dual functionality of this compound—the reactive bromine for scaffold extension and the versatile nitrile for functional group modification—underscores its importance as a building block in the development of novel chemical entities.

Advanced Methodological Considerations and Future Perspectives

Optimization of Catalytic Systems for Enhanced Selectivity and Efficiency

The primary synthetic challenge for compounds like 2-(2-Bromonaphthalen-1-yl)acetonitrile lies in the selective introduction of the acetonitrile (B52724) moiety and the subsequent reactions involving the bromo- and nitrile groups. Palladium- and nickel-based catalytic systems are paramount in this context, particularly for cross-coupling and cyanation reactions.

Palladium-Catalyzed Cross-Coupling: The bromine atom on the naphthalene (B1677914) ring serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Optimization of these systems for bromonaphthalene substrates is crucial for efficiency and selectivity. Research has shown that the choice of ligand is critical. For instance, bulky, electron-rich phosphine (B1218219) ligands, such as those from the biarylphosphine class (e.g., SPhos, XPhos), are often employed to promote the challenging oxidative addition step and subsequent reductive elimination. The optimization of a Suzuki-Miyaura coupling for a bromonaphthalene scaffold, for example, would involve screening various ligands, bases, and solvent systems to maximize yield and minimize side reactions like dehalogenation.

Nickel-Catalyzed Cyanation: While traditional cyanation methods often use highly toxic reagents like sodium or potassium cyanide, modern approaches focus on less toxic sources such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]). nih.gov Nickel-based catalysts have emerged as a cost-effective and efficient alternative to palladium for the cyanation of aryl halides. organic-chemistry.org A typical catalytic system might involve a nickel(II) precatalyst (e.g., NiCl₂), a phosphine ligand (e.g., dppf - 1,1'-Bis(diphenylphosphino)ferrocene), and a reducing agent (e.g., zinc powder). organic-chemistry.org Optimization parameters include the catalyst-to-ligand ratio, reaction temperature, and the choice of solvent, often a polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). researchgate.net

A comparative analysis of different catalytic systems for a generic aryl bromide cyanation is presented below:

| Catalyst System | Cyanide Source | Typical Conditions | Advantages | Disadvantages |

| Pd(PPh₃)₄ | KCN | DMF, 100-150 °C | Broad substrate scope | High toxicity of KCN, high temperatures |

| Pd₂ (dba)₃ / Ligand | Zn(CN)₂ | Dioxane/H₂O, 80-100 °C | Lower toxicity, milder conditions | Catalyst cost, potential for catalyst poisoning |

| NiCl₂ / dppf / Zn | Zn(CN)₂ | NMP, 50-80 °C | Cost-effective (Ni vs. Pd), mild conditions | Air-sensitivity of Ni(0) species, requires reducing agent |

| CuI / Ligand | K₄[Fe(CN)₆] | DMSO, 120-140 °C | Very low toxicity cyanide source | High temperatures, sometimes requires stoichiometric copper |

This table presents generalized data for aryl bromide cyanation reactions and serves as a guide for potential optimization studies on this compound precursors.

Green Chemistry Approaches and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a molecule like this compound, this involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. For instance, a plausible synthesis of the target compound could start from 1-methylnaphthalene. A potential sequence involves electrophilic bromination to install the bromine at the 2-position, followed by radical bromination of the methyl group, and finally, nucleophilic substitution with a cyanide source. While effective, this route generates stoichiometric amounts of byproducts. Alternative C-H activation strategies that directly introduce the acetonitrile group would represent a significant improvement in atom economy.

Sustainable Reagents and Solvents: A key green consideration is the replacement of hazardous reagents. As mentioned, using K₄[Fe(CN)₆] or employing electrochemical methods for cyanation can circumvent the need for highly toxic alkali metal cyanides. researchgate.net Furthermore, research into performing cross-coupling reactions in greener solvents, such as water or biorenewable solvents like Cyrene, is an active area. acs.org A patent for the synthesis of 1-bromonaphthalene (B1665260) highlights a method using hydrobromic acid and hydrogen peroxide, which boasts high bromine utilization and minimizes environmental pollution compared to using elemental bromine. google.com

Energy Efficiency: The use of microwave irradiation or photocatalysis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net Visible-light-promoted, nickel-catalyzed cyanation of aryl halides has been reported, offering a mild and energy-efficient pathway to aromatic nitriles. organic-chemistry.org Such methods could be adapted for the synthesis of bromonaphthalene precursors or for subsequent reactions of the target molecule.

Scalability and Industrial Relevance of Synthetic Procedures

The transition of a synthetic procedure from a laboratory scale to an industrial process presents numerous challenges, including cost, safety, and robustness. For this compound, its potential use as an intermediate in pharmaceuticals or advanced materials necessitates the development of scalable synthetic routes.

Process Safety and Cost: On an industrial scale, the high cost of palladium and the toxicity of reagents like alkali metal cyanides are major concerns. The use of more abundant and cheaper nickel catalysts is therefore highly attractive. organic-chemistry.org Furthermore, process safety requires avoiding hazardous reagents and reaction conditions. For example, the generation of gaseous hydrogen cyanide from acidic work-up of cyanide-containing reaction mixtures must be carefully managed.

Flow Chemistry: Continuous flow chemistry offers significant advantages for scalability and safety over traditional batch processing. It allows for better control of reaction parameters (temperature, pressure, mixing), improved heat transfer, and safer handling of hazardous intermediates. A patent related to the synthesis of 2-naphthylacetonitrile (B189437) describes a process using a flow synthesis reactor, demonstrating the industrial interest in this technology for related compounds. googleapis.com This approach could be particularly beneficial for potentially exothermic steps like cyanation.

Purification: On a large scale, purification by column chromatography is often impractical. Developing reaction conditions that yield a high-purity crude product, which can be purified by crystallization or distillation, is essential for industrial viability. The practicality of palladium-catalyzed cyanation has been demonstrated on a multi-gram scale, with procedures designed to facilitate product isolation. organic-chemistry.org

Emerging Applications and Underexplored Reactivities in Organic Chemistry

While specific applications of this compound are not yet widely documented, its structure suggests significant potential as a versatile building block in several areas of organic chemistry and materials science.

Pharmaceutical Synthesis: Naphthalene derivatives are present in numerous bioactive compounds and approved drugs. lifechemicals.comchemistryviews.org The dual functionality of this compound allows for sequential or orthogonal functionalization. For instance, the bromo group can be used in a cross-coupling reaction to introduce a new aryl or alkyl substituent, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of molecular scaffolds.

Materials Science: Functionalized naphthalenes, particularly naphthalene diimides (NDIs), are extensively studied for their applications in organic electronics, including organic field-effect transistors (OFETs) and solar cells, due to their excellent electron-accepting properties. acs.orgbohrium.com The subject compound could serve as a precursor to novel NDI derivatives or other polycyclic aromatic systems with tailored electronic properties. The bromo- and nitrile functionalities provide synthetic handles to tune the molecule's electronic and photophysical characteristics.

Underexplored Reactivities: The interplay between the bromo- and cyanomethyl groups on the sterically crowded 1- and 2-positions of the naphthalene ring could lead to unique reactivities.

Benzylic C-H Functionalization: The methylene (B1212753) protons of the acetonitrile group are acidic and can be deprotonated to form a nucleophile. This allows for α-functionalization, but the steric hindrance from the adjacent bromo-naphthalene ring could influence the stereochemical outcome of such reactions.

Intramolecular Cyclizations: Under appropriate conditions, intramolecular reactions could be explored. For example, a palladium-catalyzed reaction designed to couple the benzylic carbon with the brominated position of another molecule could potentially be adapted for an intramolecular cyclization, leading to novel fused-ring systems.

Decyanative Coupling: Recent advances in catalysis have shown that the nitrile group itself can be used as a coupling handle in C-CN bond activation reactions, further expanding the synthetic utility of such molecules. researchgate.net

Q & A

Q. Basic

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify aromatic protons (δ 7.2–8.5 ppm) and nitrile carbons (δ ~115 ppm).

- IR : Strong C≡N stretch near 2240 cm⁻¹ confirms the nitrile group.

- Mass Spectrometry : ESI-MS shows [M+H]<sup>+</sup> at m/z 246.1 (C₁₂H₈BrN<sup>+</sup>) .

What biological interactions are hypothesized based on structural analogs?

Advanced

While direct studies are limited, analogs (e.g., amino-substituted derivatives) suggest:

- Enzyme inhibition : The nitrile group may interact with cysteine residues in proteases .

- DNA intercalation : Planar naphthalene systems could bind nucleic acids, as seen in similar polyaromatic nitriles .

In vitro assays (e.g., fluorescence quenching) are recommended to validate these hypotheses .

How can reaction mechanisms involving this compound be elucidated using kinetic and computational studies?

Q. Advanced

- Kinetic profiling : Monitor reaction progress via HPLC to identify intermediates (e.g., bromine displacement transition states).

- DFT calculations : Model pathways for nucleophilic substitution (SNAr) or radical reactions.

- Isotopic labeling : <sup>15</sup>N in the nitrile group tracks electronic effects .

What are the implications of its low solubility in polar solvents for experimental design?

Basic

The compound’s solubility in acetonitrile (~10 mg/mL) and poor aqueous solubility necessitate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.